REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][CH2:9][CH2:10][NH:11][CH:12]([CH3:13])[CH3:14])[cH:6][cH:7]1.[Na+:15].[Na+:16].[Na+:28].[OH-:27].[OH:17][B-:18]1([OH:26])[O:19][O:20][B-:21]([OH:22])([OH:23])[O:24][O:25]1.[S:29](=[O:30])(=[O:31])([OH:32])[OH:33]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8]([CH2:9][CH2:10][NH:11][CH:12]([CH3:13])[CH3:14])=[O:17])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NCCSc1ccc(Cl)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O[B-]1(O)OO[B-](O)(O)OO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(C)NCCS(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |